molecular formula C19H25NO B1385392 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline CAS No. 1040684-65-8

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline

Cat. No.: B1385392
CAS No.: 1040684-65-8
M. Wt: 283.4 g/mol
InChI Key: WZYUSWDAMFWGGP-UHFFFAOYSA-N
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Description

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an ethyl group at the second position, an isopropoxybenzyl group at the nitrogen atom, and a methyl group at the sixth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.

    Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Alkylation: The alkylation of the amino group with 3-isopropoxybenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the aromatic ring or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-N-(3-methoxybenzyl)-6-methylaniline
  • 2-Ethyl-N-(3-ethoxybenzyl)-6-methylaniline
  • 2-Ethyl-N-(3-propoxybenzyl)-6-methylaniline

Uniqueness

2-Ethyl-N-(3-isopropoxybenzyl)-6-methylaniline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different alkoxy groups.

Properties

IUPAC Name

2-ethyl-6-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-5-17-10-6-8-15(4)19(17)20-13-16-9-7-11-18(12-16)21-14(2)3/h6-12,14,20H,5,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUSWDAMFWGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCC2=CC(=CC=C2)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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